molecular formula C11H18O2 B13286454 Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- CAS No. 30346-23-7

Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)-

Cat. No.: B13286454
CAS No.: 30346-23-7
M. Wt: 182.26 g/mol
InChI Key: COTFKVCHGYBTDB-CLFYSBASSA-N
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Description

Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- is an organic compound with the molecular formula C11H18O2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the acetic acid is further substituted with a 3,3-dimethylcyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- typically involves the esterification of acetic acid with a suitable alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with methanol in the presence of a strong acid like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous mixing of acetic acid and methanol with an acid catalyst, followed by separation and purification steps to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)-: Similar structure but with an ethyl ester group instead of a methyl ester.

    Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2Z)-: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2Z)- lies in its specific ester group and the 3,3-dimethylcyclohexylidene substitution, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

30346-23-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (2Z)-2-(3,3-dimethylcyclohexylidene)acetate

InChI

InChI=1S/C11H18O2/c1-11(2)6-4-5-9(8-11)7-10(12)13-3/h7H,4-6,8H2,1-3H3/b9-7-

InChI Key

COTFKVCHGYBTDB-CLFYSBASSA-N

Isomeric SMILES

CC1(CCC/C(=C/C(=O)OC)/C1)C

Canonical SMILES

CC1(CCCC(=CC(=O)OC)C1)C

Origin of Product

United States

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